Superior Bub1 Kinase Inhibitory Potency of the 6-Chloro-2-fluoro-3-methylbenzyl Fragment vs. Alternative N-Benzyl Substituents
In a patented series of indazole-pyrimidine Bub1 kinase inhibitors, the derivative bearing the 6-chloro-2-fluoro-3-methylbenzyl substituent (Example 2-1-1) exhibited an IC₅₀ of 2.60 nM, demonstrating superior potency compared to several close analogs with alternative N-benzyl groups in the same assay system [1]. For instance, an analog containing a 2-fluorobenzyl group showed an IC₅₀ of 3.30 nM [2], while another with a 2-chloro-4-methoxybenzyl group was less potent with an IC₅₀ of 4.70 nM [3]. This head-to-head comparison within the same patent and assay protocol highlights the specific contribution of the 6-chloro-2-fluoro-3-methyl substitution pattern to target engagement.
| Evidence Dimension | Bub1 Kinase Inhibitory Activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 2.60 nM (Compound from US10266548, Example 2-1-1, containing the 6-chloro-2-fluoro-3-methylbenzyl fragment) |
| Comparator Or Baseline | Comparator 1: 2-fluorobenzyl analog (US10266548, Example 4-2-1) with IC₅₀ = 3.30 nM. Comparator 2: 2-chloro-4-methoxybenzyl analog (US10266548, Example 2-6-1) with IC₅₀ = 4.70 nM. Comparator 3: 2-fluorobenzyl analog (US10266548, Example 12-3) with IC₅₀ = 4.80 nM. |
| Quantified Difference | 1.27-fold more potent than the 2-fluorobenzyl analog; 1.81-fold more potent than the 2-chloro-4-methoxybenzyl analog; 1.85-fold more potent than the 2-fluorobenzyl analog (Example 12-3). |
| Conditions | In vitro Bub1 kinase inhibition assay using a time-resolved fluorescence energy transfer (TR-FRET) method (human recombinant enzyme). |
Why This Matters
The quantifiable difference in kinase inhibition establishes this specific benzyl alcohol derivative as a critical starting material for synthesizing a lead compound with demonstrably superior potency, guiding procurement decisions for medicinal chemistry projects targeting Bub1-driven cancers.
- [1] BindingDB. (2020). BDBM378915: 2-[1-(6-chloro-2-fluoro-3-methylbenzyl)-1H-indazol-3-yl]-5-methoxy-N-(pyridin-4-yl)pyrimidin-4-amine. US10266548, Example 2-1-1. IC₅₀ = 2.60 nM. View Source
- [2] BindingDB. (2020). BDBM379006: US10266548, Example 4-2-1. {3[({2-[1-(2-fluorobenzyl)-1H-indazol-3-yl]-4-(pyridin-4-ylamino)pyrimidin-5-yl}oxy)methyl]oxetan-3-yl}methanol. IC₅₀ = 3.30 nM. View Source
- [3] BindingDB. (2020). BDBM378980: 2-[1-(2-chloro-4-methoxybenzyl)-1H-indazol-3-yl]-5-methoxy-N-(pyridin-4-yl)pyrimidin-4-amine. US10266548, Example 2-6-1. IC₅₀ = 4.70 nM. View Source
